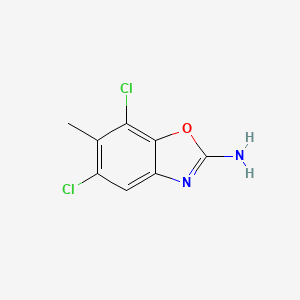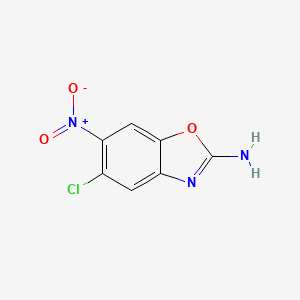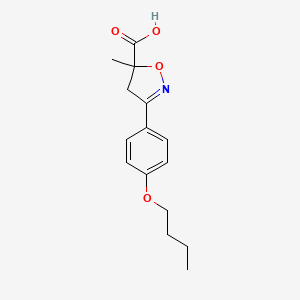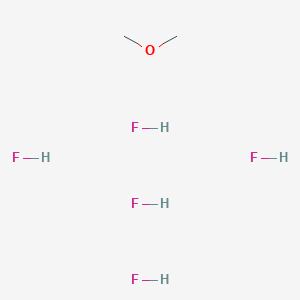
3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrFNO3 and its molecular weight is 302.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.97498 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Practical Synthesis of Key Intermediates
A practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This synthesis avoids the high costs associated with palladium usage and toxic phenylboronic acid, presenting a safer and more cost-effective methodology for large-scale production (Qiu et al., 2009).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds have been identified for the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. These chemosensors are known for high selectivity and sensitivity, showcasing the potential of DFP-based compounds in analytical chemistry (Roy, 2021).
Potential Biological Activities
Antioxidant and Pharmacological Effects
Chlorogenic Acid (CGA), found in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA modulates lipid metabolism and glucose, showcasing its potential in treating metabolic disorders (Naveed et al., 2018).
Synthetic Approaches for Biological Compounds
The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines is reviewed, highlighting methods for creating potentially biologically active derivatives. This work emphasizes the importance of these compounds in medicinal chemistry and their potential therapeutic applications (Ibrahim, 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is Aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism . This enzyme plays a crucial role in converting glucose into sorbitol, which can lead to various complications when accumulated in large amounts.
Mode of Action
The compound interacts with Aldose reductase, potentially inhibiting its activity This inhibition can prevent the conversion of glucose to sorbitol, thereby controlling the levels of sorbitol within the cells
Biochemical Pathways
The compound affects the polyol pathway by inhibiting Aldose reductase . This inhibition can prevent the accumulation of sorbitol, which can otherwise lead to osmotic stress and other complications in various tissues, particularly in the context of diabetes.
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted through renal and hepatic pathways . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.
Result of Action
The inhibition of Aldose reductase by this compound can prevent the accumulation of sorbitol, potentially alleviating osmotic stress and other complications associated with excessive sorbitol levels . This can have various molecular and cellular effects, including the prevention of cellular damage and the maintenance of normal cellular functions.
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYANCOVURORQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

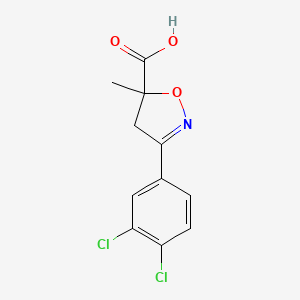
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)
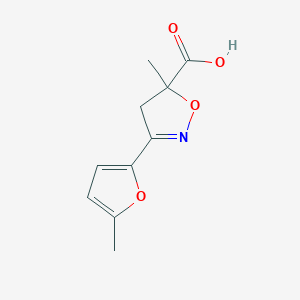
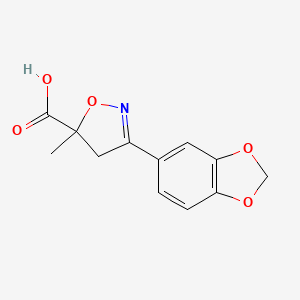
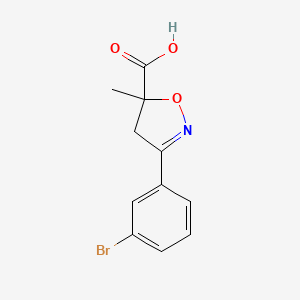
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)

